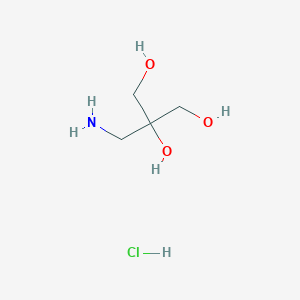

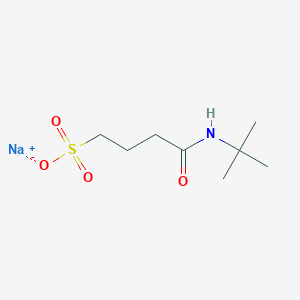

![molecular formula C16H15BrN2O2S B2817260 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 312917-64-9](/img/structure/B2817260.png)

2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . A method for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . The structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in heterocyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Benzothiophene is a colorless liquid with a benzene-like odor . It has a high resonance energy and more electrophilic reactivity than benzene . The physical and chemical properties of “this compound” would be influenced by the additional functional groups attached to the benzothiophene core.Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and characterized compounds with structures similar to "2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide," focusing on their crystalline structures and synthesis pathways. For instance, Vasu et al. (2004) synthesized N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and characterized it via X-ray diffraction, highlighting the compound's crystalline structure and hydrogen bonding patterns (Vasu et al., 2004). Such studies are crucial for understanding the molecular architecture and potential reactivity of similar compounds.

Reactivity and Chemical Transformations

The reactivity of 2-aminothiophene derivatives towards various chemical reagents has been extensively studied, offering pathways to synthesize a range of heterocyclic compounds. Mohareb et al. (2003) explored the utility of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide for generating thienopyridines and -pyrimidines, demonstrating the compound's versatility in organic synthesis (Mohareb et al., 2003).

Potential Biological Activities

Several studies have indicated the pharmaceutical interest of 2-aminothiophene derivatives, particularly in the synthesis of biologically active compounds. For example, Wardakhan et al. (2005) synthesized a series of annulated products from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showing interest in pharmaceutical applications due to their antimicrobial activities (Wardakhan et al., 2005).

Antimicrobial and Anticancer Potential

The synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and their evaluation for antiarrhythmic, serotonin antagonist, and antianxiety activities have been reported. This demonstrates the compound's potential in developing therapeutic agents with high activity compared to established drugs (Amr et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is STING (Stimulator of Interferon Genes) . STING is an immune-associated protein that localizes in the endoplasmic reticulum membrane and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Safety and Hazards

Future Directions

Benzothiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including in the agrochemical and pharmaceutical fields . The future research directions could involve exploring the potential applicability of this valuable scaffold in organic electronic materials and functional supramolecular chemistry .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative .

Cellular Effects

Some thiophene derivatives have been found to activate the STING pathway, which generates type I interferons and proinflammatory cytokines, ultimately priming the innate immune responses .

Molecular Mechanism

Some thiophene derivatives have been found to activate the STING pathway, which involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

properties

IUPAC Name |

2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c17-10-5-3-4-9(8-10)15(21)19-16-13(14(18)20)11-6-1-2-7-12(11)22-16/h3-5,8H,1-2,6-7H2,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWIQJXJRCUVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

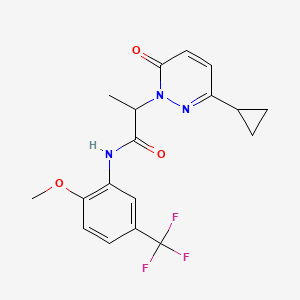

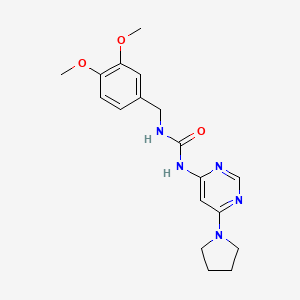

![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)

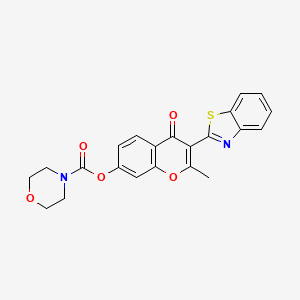

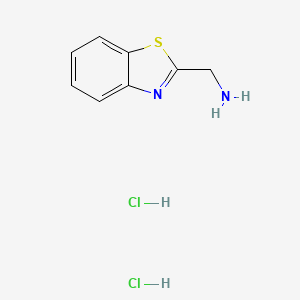

![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)

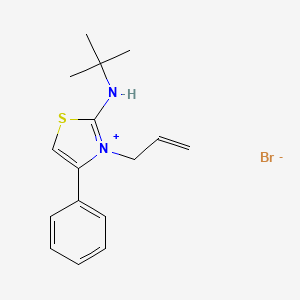

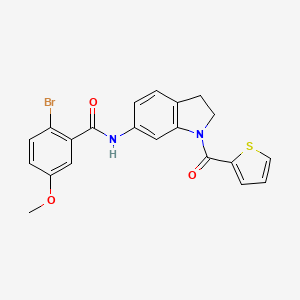

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)

![N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2817192.png)

![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)